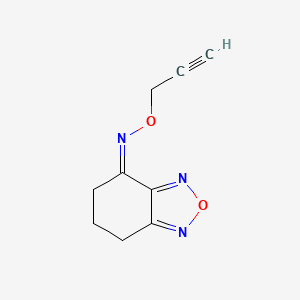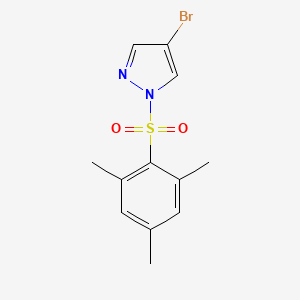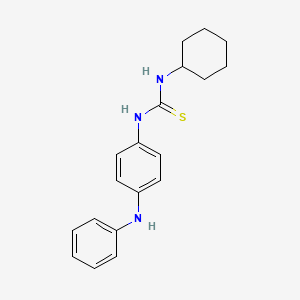
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate, also known as DBMBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBMBA belongs to the class of benzofuran derivatives and has a molecular formula of C20H18O6.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce cell death in cancer cells, which may be due to its ability to inhibit the activity of COX-2 and ROS. This compound has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is its ability to target specific cells and tissues, making it a potential candidate for drug delivery systems. This compound also has a low toxicity profile, making it a safer alternative to other compounds. However, this compound has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. The synthesis of this compound requires careful control of reaction conditions and purification steps, which may be time-consuming and require specialized equipment.
Future Directions
There are many future directions for the study of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate. One potential direction is to further investigate its potential therapeutic properties in various diseases. This compound may also be studied for its potential use in drug delivery systems. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pathways. The synthesis of this compound may also be optimized to increase its yield and purity. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and drug delivery systems.
Synthesis Methods
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate can be synthesized through a multi-step reaction process that involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxybenzoic acid, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Scientific Research Applications
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
properties
IUPAC Name |
[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)25-13-5-7-18-14(9-13)16(10-24-18)19(21)15-8-12(22-2)4-6-17(15)23-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLFOWMYQUVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)